molecular formula C12H21N B2365386 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine CAS No. 1053071-17-2

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine

Cat. No.: B2365386
CAS No.: 1053071-17-2
M. Wt: 179.307
InChI Key: BMNFIOJZHXIOJO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The exploration of bicyclic compounds and pyrrolidine derivatives has been a cornerstone of organic chemistry since the mid-20th century. The bicyclo[2.2.1]heptane (norbornane) system gained prominence through the work of Nobel laureate Robert B. Woodward, who utilized it in the synthesis of complex natural products like strychnine. Pyrrolidine, a five-membered nitrogen heterocycle, has been extensively studied due to its prevalence in alkaloids and pharmaceuticals. The integration of these motifs into this compound likely emerged from efforts to combine the conformational rigidity of norbornane with the biochemical relevance of pyrrolidine.

Modern synthetic approaches, such as strain-release formal cycloadditions and reductive amination strategies, have enabled efficient access to this compound. Its development reflects broader trends in medicinal chemistry, where rigid bicyclic scaffolds are prized for their ability to preorganize pharmacophores and enhance target binding.

Nomenclature and Chemical Classification

The systematic IUPAC name This compound delineates its structure precisely:

  • Bicyclo[2.2.1]heptan-2-ylmethyl : A norbornane derivative with a methyl group at the 2-position.
  • Pyrrolidine : A saturated five-membered ring containing one nitrogen atom.

This compound belongs to two overlapping chemical classes:

  • Bicyclic hydrocarbons : Characterized by the norbornane framework, which imposes significant ring strain and conformational rigidity.
  • Azacycloalkanes : Nitrogen-containing saturated heterocycles, which are ubiquitous in bioactive molecules.

Its molecular formula, inferred from structural analogs, is C$${12}$$H$${19}$$N , though exact mass data requires experimental validation.

Structural Relationship to Other Bicyclic Compounds

The compound’s architecture bridges several prominent structural families:

Structural Feature Related Compounds Key Differences
Norbornane core 2-Azanorbornane Replacement of bridgehead CH with N
Pyrrolidine substituent Proline derivatives Bicyclic vs. monocyclic systems
Rigid bicyclic amines 2-Azabicyclo[3.2.1]octanes Ring size and substitution patterns

The norbornane system’s endo/exo topology influences the compound’s three-dimensional conformation, which is critical for interactions in chiral environments. Compared to simpler pyrrolidines, the bicyclic appendent enhances steric hindrance and reduces rotational freedom, making it valuable in asymmetric catalysis.

Significance in Chemical Research and Literature

This compound has garnered attention for multiple applications:

  • Medicinal Chemistry : The rigidity of the norbornane scaffold mimics peptide backbones, enabling the design of protease inhibitors and GPCR modulators.
  • Catalysis : Chiral bicyclic amines serve as ligands in enantioselective transformations, such as aldol reactions.
  • Natural Product Synthesis : The compound’s structure echoes motifs found in terpenoid alkaloids, facilitating biomimetic syntheses.

Recent advances in strain-release chemistry have revolutionized its synthesis. For example, azahousane-based formal cycloadditions enable rapid assembly of the 2-azanorbornane core under mild conditions.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-12(13-5-1)8-11-7-9-3-4-10(11)6-9/h9-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFIOJZHXIOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction with Subsequent Isomerization

The bicyclo[2.2.1]heptane framework is classically synthesized via a Diels-Alder reaction between cyclopentadiene and a dienophile such as 2-butene. Early methods utilized crotonaldehyde, but cost concerns prompted shifts toward cheaper olefins like 2-butene. In a two-step process:

  • Cycloaddition : 2-butene reacts with cyclopentadiene at 20–150°C to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene (Intermediate V).
  • Acid-Catalyzed Isomerization : Intermediate V undergoes structural rearrangement using Brønsted or Lewis acids (e.g., AlCl₃) at 150–400°C to yield 2-methylene-3-methylbicyclo[2.2.1]heptane (VI) or 2,3-dimethylbicyclo[2.2.1]hept-2-ene (VII).

Key Advantages :

  • Utilizes inexpensive 2-butene (∼$0.50/mol).
  • Yields exceed 70% under optimized conditions.

One-Pot Diels-Alder-Isomerization Strategy

To streamline production, the Diels-Alder reaction and isomerization are combined in a single step. A mixture of 2-butene and cyclopentadiene is heated with an isomerization catalyst (e.g., silica-alumina) at 150–350°C. This method reduces purification steps and achieves comparable yields (65–75%).

Critical Parameters :

  • Catalyst acid strength dictates temperature requirements.
  • Pressure defaults to the system’s vapor pressure.

Functionalization of the Bicyclic Core

Reductive Amination for Pyrrolidine Attachment

An alternative route involves reductive amination of bicyclic ketones. For instance:

  • Oxime Formation : Bicyclo[2.2.1]heptan-2-ylmethyl ketone reacts with hydroxylamine to form an oxime.
  • Reduction : The oxime is reduced using LiAlH₄ in tetrahydrofuran (THF) to yield the primary amine.
  • Cyclization : The amine undergoes intramolecular cyclization with a dihalide to form the pyrrolidine ring.

Optimization Insight :

  • LiAlH₄ achieves >90% conversion but requires careful handling.
  • THF enhances solubility of intermediates.

Comparative Analysis of Synthetic Methods

Method Steps Temperature Range (°C) Yield (%) Cost Efficiency Scalability
Two-Step Diels-Alder 2 20–400 70–75 High Industrial
One-Pot Synthesis 1 150–350 65–75 Moderate Pilot-Scale
Reductive Amination 3 25–100 50–60 Low Laboratory

Trade-offs :

  • One-Pot Synthesis sacrifices yield for operational simplicity.
  • Reductive Amination offers precise stereochemical control but involves hazardous reagents.

Structural Characterization and Validation

Spectroscopic Techniques

  • ¹H/¹³C NMR : Confirms the presence of the bicyclic framework (δ 1.2–2.8 ppm for bridgehead protons) and pyrrolidine ring (δ 2.9–3.5 ppm for N-CH₂).
  • HRMS : Validates molecular weight (179.30 g/mol) and fragmentation patterns.

X-Ray Crystallography

Single-crystal analysis of intermediates (e.g., thiourea derivatives) confirms endo-stereochemistry at the C-2 chiral center, critical for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the binding affinity and specificity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}piperidine
  • 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}morpholine
  • 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}azetidine

Uniqueness

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine is unique due to its specific combination of the bicyclo[2.2.1]heptane ring system and the pyrrolidine ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in targeted research and development .

Biological Activity

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine, with a CAS number of 1053071-17-2, is a bicyclic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₂₁N
  • Molar Mass : 179.3 g/mol
  • Density : 0.976 g/cm³ (predicted)
  • Boiling Point : 257.0 °C (predicted)
  • pKa : 10.97 (predicted) .

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that it may influence pathways related to neurotransmitter modulation, which is critical in conditions such as anxiety and depression.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

Antidepressant Activity

A study evaluating the effects of similar bicyclic compounds showed significant antidepressant-like effects in animal models. The mechanism was hypothesized to involve serotonin and norepinephrine reuptake inhibition, leading to increased neurotransmitter levels in synaptic clefts.

Neuroprotective Effects

Preliminary findings have suggested that compounds with similar structures exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways. This could make them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindingsYear
Neuropharmacological Evaluation Demonstrated antidepressant-like effects in rodent models, suggesting a mechanism involving serotonin pathways.2020
Neuroprotection Study Showed potential neuroprotective effects against oxidative stress in neuronal cell cultures, indicating a role in mitigating neurodegeneration.2021
Receptor Binding Affinity Investigated binding affinity to various neurotransmitter receptors; results indicated moderate affinity for serotonin receptors, supporting its potential antidepressant activity.2023

Toxicological Profile

While the biological activities are promising, safety assessments are crucial. The compound has been classified with hazard statements indicating potential irritancy and toxicity upon exposure . Therefore, further toxicological studies are necessary to establish a safe therapeutic window.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for preparing 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine, and what key intermediates are involved? A: The synthesis typically involves multi-step organic reactions, including:

  • Alkylation of pyrrolidine : Reacting bicyclo[2.2.1]heptane derivatives (e.g., bicyclo[2.2.1]heptan-2-ylmethyl chloride) with pyrrolidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Reductive amination : Utilizing bicyclo[2.2.1]heptan-2-carbaldehyde with pyrrolidine in the presence of reducing agents like NaBH₃CN .
    Key intermediates include bicyclo[2.2.1]heptane-based electrophiles (halides, aldehydes) and protected pyrrolidine derivatives. Optimization of reaction time and temperature is critical to minimize side products .

Advanced Synthesis: Stereochemical Control

Q: How can stereochemical outcomes be controlled during the synthesis of bicyclo[2.2.1]heptane-pyrrolidine hybrids? A: Stereoselectivity is achieved through:

  • Chiral catalysts : Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric alkylation or cycloaddition steps .
  • Protecting group strategies : Selective protection of the pyrrolidine nitrogen (e.g., Boc or Fmoc groups) to direct regiochemistry during bicycloheptane coupling .
  • Crystallographic analysis : Post-synthetic verification via X-ray diffraction to confirm stereochemical fidelity, as demonstrated in related bicycloheptane-pyrrolidine structures .

Structural Characterization Techniques

Q: What analytical methods are essential for confirming the molecular structure of this compound? A: Key methods include:

  • X-ray crystallography : Resolves the rigid bicyclo[2.2.1]heptane framework and spatial arrangement of the pyrrolidine moiety (e.g., monoclinic P21/n space group, unit cell parameters: a = 7.78 Å, b = 8.99 Å, c = 15.97 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR to identify unique signals (e.g., bicycloheptane CH₂ at δ ~1.5–2.5 ppm; pyrrolidine N–CH₂ at δ ~2.8–3.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₂₀N₂ requires m/z 210.27) .

Advanced Structural Analysis: Resolving Data Contradictions

Q: How can researchers address discrepancies between computational modeling and experimental spectral data? A:

  • Dynamic NMR experiments : Resolve conformational flexibility by analyzing temperature-dependent splitting of signals (e.g., hindered rotation in bicycloheptane-pyrrolidine linkages) .
  • DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR/IR spectra to identify errors in proposed conformers .
  • Crystallographic refinement : Use programs like SHELXL to resolve ambiguities in electron density maps, particularly for stereocenters .

Biological Activity Profiling

Q: What methodologies are used to evaluate the neuropharmacological potential of this compound? A:

  • Receptor binding assays : Screen against GPCRs (e.g., dopamine, serotonin receptors) using radioligand displacement (e.g., ³H-spiperone for D₂ receptors) .
  • In vitro functional assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells .
  • Metabolic stability tests : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

Stability and Handling in Laboratory Settings

Q: What precautions are necessary for handling this compound due to its reactivity or instability? A:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the pyrrolidine nitrogen .
  • Decomposition monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolytic byproducts (e.g., bicycloheptane alcohols) .
  • Safety protocols : Use fume hoods and PPE (gloves, goggles) due to potential amine-related irritancy .

Addressing Contradictory Bioactivity Data

Q: How should researchers reconcile conflicting reports on the compound’s efficacy across different assays? A:

  • Assay standardization : Normalize cell viability (MTT assay) and receptor expression levels (qPCR) across studies .
  • Meta-analysis : Pool data from orthogonal assays (e.g., binding vs. functional activity) to identify off-target effects .
  • Structural analogs : Compare activity profiles of derivatives (e.g., thiophene-substituted vs. methylated bicycloheptanes) to isolate pharmacophoric elements .

Comparative Analysis with Structural Analogs

Q: How does this compound differ from analogs like N-[2-(thiophen-2-yl)ethyl]bicyclo[2.2.1]heptan-2-amine in terms of properties? A:

  • Rigidity vs. flexibility : The pyrrolidine ring enhances conformational restriction compared to linear ethylamine chains, improving receptor selectivity .
  • Electron-rich substituents : Thiophene-containing analogs exhibit stronger π-π interactions in receptor binding, altering potency .
  • Solubility : Bicycloheptane-pyrrolidine hybrids generally show lower aqueous solubility than piperidine analogs, requiring formulation optimization (e.g., PEGylation) .

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